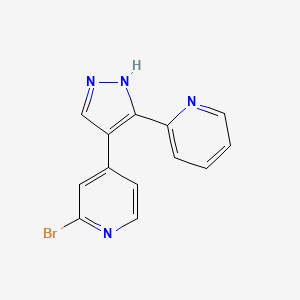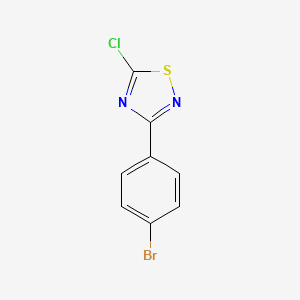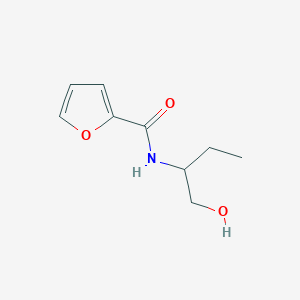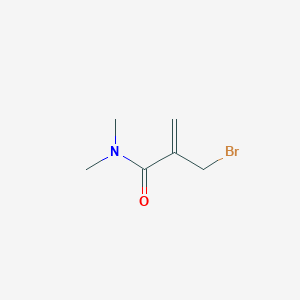
2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" is a brominated pyridine derivative that is of interest due to its potential applications in coordination chemistry and material science. The presence of bromine and pyridine moieties suggests that it could be a versatile ligand for the synthesis of metal complexes, which may exhibit interesting physical and chemical properties such as spin transitions and light-induced effects.
Synthesis Analysis
The synthesis of related bromopyridine and pyrazolylpyridine derivatives has been reported in the literature. For instance, the synthesis of 2,6-bis(4-bromopyrazol-1-yl)pyridine (L2) was achieved by electrophilic halogenation of 2,6-bis(pyrazol-1-yl)pyridine . Another relevant synthesis involves the conversion of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine to 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, which serves as a precursor to various tridentate ligands . These methods could potentially be adapted to synthesize the compound by modifying the halogenation and functionalization steps to introduce the appropriate substituents at the desired positions on the pyridine ring.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Similarly, the structure of 6-bromo-imidazo[4,5-b]pyridine derivatives was elucidated, and Hirshfeld surface analysis was used to analyze intermolecular contacts . These techniques could be employed to analyze the molecular structure of "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" to gain insights into its solid-state geometry and intermolecular interactions.
Chemical Reactions Analysis
Bromopyridine derivatives are known to participate in various chemical reactions due to the presence of a reactive bromine atom that can be substituted in nucleophilic displacement reactions. For instance, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of a pyrazole carbonyl chloride with substituted phenylhydroxyamines . The reactivity of the bromine atom in "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" could similarly be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be influenced by their molecular structure and the nature of their substituents. For example, iron(II) complexes of bromopyridine ligands exhibit spin transitions and light-induced excited spin state trapping (LIESST) effects . The thermal and light-induced properties of such complexes are of particular interest in the development of molecular materials with switchable magnetic properties. The compound "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" could potentially form similar complexes, and its physical and chemical properties would likely be influenced by the nature of the metal center and the overall coordination environment.
Aplicaciones Científicas De Investigación
Proton Transfer Studies
Studies on derivatives of pyrazolylpyridines, including compounds similar to 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine, have demonstrated their capacity for various photoreactions such as excited-state intramolecular and intermolecular proton transfer. These reactions are pivotal in understanding photophysics and photochemistry, providing insight into molecular behavior under various conditions (Vetokhina et al., 2012).
Synthesis and Characterization for Immunoassay Applications
The synthesis and characterization of bifunctional chelate intermediates, including derivatives of pyrazolylpyridines, have been explored for applications in time-resolved fluorescence immunoassays. These studies highlight the role of these compounds in enhancing the efficacy of biochemical assays (Pang Li-hua, 2009).
Metal Complex Formation and Biological Studies
Research on pyrazolylpyridine ruthenium(III) complexes, which are structurally related to 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine, shows their potential in forming metal complexes with applications in biological studies. These complexes have been analyzed for their reactivity, cytotoxic activity, and DNA binding affinities (Omondi et al., 2018).
Applications in Ethylene Oligomerization Reactions
Nickel(II) complexes bearing pyrazolylpyridines have been studied for their role in ethylene oligomerization reactions. The research on these complexes contributes to understanding the catalytic behavior of these compounds in industrial applications (Nyamato et al., 2016).
Propiedades
IUPAC Name |
2-bromo-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-8H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOUUZVEXCPGQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468016 |
Source


|
| Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine | |
CAS RN |
446880-81-5 |
Source


|
| Record name | 2-Bromo-4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446880-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)
